molecular formula C6H13Cl2N3S B6265922 1-(4,5-dihydro-1,3-thiazol-2-yl)azetidin-3-amine dihydrochloride CAS No. 2649046-35-3

1-(4,5-dihydro-1,3-thiazol-2-yl)azetidin-3-amine dihydrochloride

Cat. No.: B6265922
CAS No.: 2649046-35-3
M. Wt: 230.2
InChI Key:
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Description

1-(4,5-dihydro-1,3-thiazol-2-yl)azetidin-3-amine dihydrochloride is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,5-dihydro-1,3-thiazol-2-yl)azetidin-3-amine dihydrochloride typically involves the cyclization of thiazole derivatives with appropriate amines under specific reaction conditions. One common method is the reaction of 4,5-dihydrothiazole-2-carboxylic acid with azetidin-3-amine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydrochloric acid.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(4,5-dihydro-1,3-thiazol-2-yl)azetidin-3-amine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized thiazole derivatives, reduced thiazole derivatives, and substituted thiazole derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

1-(4,5-dihydro-1,3-thiazol-2-yl)azetidin-3-amine dihydrochloride has several scientific research applications:

  • Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

  • Biology: It has been studied for its potential biological activities, including antimicrobial and antifungal properties.

  • Medicine: Research is ongoing to explore its use as a therapeutic agent in the treatment of various diseases.

  • Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(4,5-dihydro-1,3-thiazol-2-yl)azetidin-3-amine dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Thiazolidine

  • Thiazolidine-2,4-dione

  • 1,3-thiazole-2-carboxylic acid

  • 4,5-dihydrothiazole-2-carboxylic acid

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Properties

CAS No.

2649046-35-3

Molecular Formula

C6H13Cl2N3S

Molecular Weight

230.2

Purity

95

Origin of Product

United States

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